N-Methyl Gatifloxacin
Overview
Description
N-Methyl Gatifloxacin, also known as this compound, is a useful research compound. Its molecular formula is C20H24FN3O4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential : Gatifloxacin Mannich bases, including a compound related to N-Methyl Gatifloxacin, have been identified as potent anticancer agents. These compounds exhibit greater activity than the standard DNA topoisomerase II inhibitor etoposide against various cancer cell lines (Yogeeswari, Sriram, Kavya, & Tiwari, 2005).
Enhanced Antibacterial Activity : Studies have shown that certain structural groups in gatifloxacin contribute to its enhanced antibacterial activity against pathogens like Streptococcus pneumoniae. This property makes it a valuable drug in treating resistant bacterial strains (Fukuda, Kishii, Takei, & Hosaka, 2001).
Pharmacological Profile : Gatifloxacin is characterized by high oral bioavailability, low protein binding, and broad tissue distribution. These attributes make it a suitable antibiotic for various groups, including patients with hepatic impairment, women, and the elderly (Grasela, 2000).
Application in Tuberculosis Treatment : Research indicates that gatifloxacin has sufficient activity against Mycobacterium tuberculosis, suggesting its potential use in tuberculosis treatment, either alone or in combination with other drugs (Alvirez-Freites, Carter, & Cynamon, 2002).
Effectiveness Against Various Infections : Gatifloxacin has been proven to be a safe and effective treatment for various infections, including pneumonia, bacterial bronchitis, and gonorrhea (Brown, 2000).
Potential Hepatic Risks : A study has shown that exposure to gatifloxacin can induce hepatic apoptosis and epigenetic changes, even at low doses. This indicates the need for careful monitoring and consideration of its use, particularly in patients with liver conditions (Rotimi, Olugbemi, & Rotimi, 2018).
Mechanism of Action
Target of Action
N-Methyl Gatifloxacin, like its parent compound Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The bactericidal action of this compound results from the inhibition of its primary targets, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the compound interferes with the unwinding of bacterial DNA, which is a necessary step in DNA replication. This disruption in the replication process leads to the death of the bacterial cells .
Biochemical Pathways
By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding and supercoiling of bacterial DNA, thereby disrupting DNA replication and leading to cell death .
Pharmacokinetics
Gatifloxacin, the parent compound, is known to have high oral bioavailability (96%), a large volume of distribution (~18 L/kg), low protein binding (~20%), and broad tissue distribution . It is primarily excreted unchanged in the urine (>80%)
Result of Action
The molecular and cellular effects of this compound’s action likely involve the disruption of bacterial DNA replication, leading to cell death . This results in the effective treatment of infections caused by susceptible bacteria.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds, such as certain metal ions, can interact with this compound and potentially affect its action . .
Safety and Hazards
When handling N-Methyl Gatifloxacin, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Biochemical Analysis
Biochemical Properties
N-Methyl Gatifloxacin interacts with various enzymes and proteins in biochemical reactions. Its primary mechanism of action involves inhibiting bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to bacterial death .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting DNA replication, which is vital for cell division and growth . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism, leading to the death of bacterial cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to bacterial enzymes DNA gyrase and topoisomerase IV, inhibiting their function . This inhibition disrupts DNA replication, leading to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is a metabolically stable compound, with more than 80% of the drug excreted in the urine unchanged . This stability suggests that this compound maintains its effects on cellular function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, studies on Gatifloxacin suggest that it is well absorbed from the gastrointestinal tract, with oral availability approximately 100%
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily excreted unchanged in the urine, suggesting minimal metabolism
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is well absorbed from the gastrointestinal tract, suggesting efficient transport mechanisms
Properties
IUPAC Name |
1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVQXCJOKMPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560570 | |
Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114213-69-3 | |
Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.